2,2,3-Trimethyldecane
Overview
Description
2,2,3-Trimethyldecane is an organic compound belonging to the class of alkanes. It has the molecular formula C13H28 and a molecular weight of 184.36. This compound is characterized by its branched structure, which includes three methyl groups attached to the decane backbone. It is a colorless liquid at room temperature and is primarily used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3-Trimethyldecane can be synthesized through various methods. One common synthetic route involves the reaction of 1-nonene with tert-butylmagnesium chloride. This reaction is typically carried out in the presence of a catalyst such as platinum oxide (PtO2) in a solvent like methanol (MeOH). The reaction conditions include maintaining the temperature at around 25°C and stirring the mixture for several hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of specific precursors. The process is optimized to achieve high yields and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethyldecane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction involves the conversion of the alkane to alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. These reactions typically require ultraviolet light or heat to proceed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution at elevated temperatures.
Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of ultraviolet light.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can include 2,2,3-trimethyldecan-1-ol, 2,2,3-trimethyldecanal, or 2,2,3-trimethyldecanoic acid.
Substitution: Products include 2,2,3-trimethyl-1-chlorodecane or 2,2,3-trimethyl-1-bromodecane
Scientific Research Applications
2,2,3-Trimethyldecane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Biology: Research involving lipid metabolism often utilizes this compound as a model compound to study the behavior of branched alkanes in biological systems.
Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of more complex molecules with potential medicinal properties.
Industry: It is employed in the formulation of specialty lubricants and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2,2,3-trimethyldecane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions but can participate in reactions under specific conditions, such as oxidation or halogenation. The molecular targets and pathways involved are typically those associated with hydrocarbon metabolism and transformation in chemical processes .
Comparison with Similar Compounds
2,2,4-Trimethylpentane:
2,3,3-Trimethylpentane: Another branched alkane with similar physical properties but different structural arrangement.
Uniqueness: 2,2,3-Trimethyldecane is unique due to its specific branching pattern, which influences its physical and chemical properties. This distinct structure makes it valuable in research applications where precise molecular characteristics are required .
Properties
IUPAC Name |
2,2,3-trimethyldecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-6-7-8-9-10-11-12(2)13(3,4)5/h12H,6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEUYKNMLNSHIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977894 | |
Record name | 2,2,3-Trimethyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62338-09-4 | |
Record name | Decane, 2,2,3-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062338094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,3-Trimethyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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